molecular formula C20H32O4 B1250820 Sphaeropsidin F

Sphaeropsidin F

Cat. No. B1250820
M. Wt: 336.5 g/mol
InChI Key: MDMNBGISPKQWRE-KNEKMNIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sphaeropsidin F is a tricyclic diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Phytotoxic and Antifungal Activities

Sphaeropsidin F, a pimarane diterpene isolated from Sphaeropsis sapinea f. sp. cupressi, has shown notable phytotoxic and antifungal activities. Studies have demonstrated its ability to cause symptoms like leaf yellowing and browning on certain cypress species, indicating a potential application in agriculture for controlling plant diseases. Its effects are species-specific, with varying degrees of sensitivity observed across different cypress species (Evidente et al., 2003).

Structural and Bioactive Properties

Research has focused on understanding the structural characteristics of sphaeropsidin F and related compounds. This includes exploring their bioactive properties, which are crucial for their potential practical applications in areas like agriculture and medicine. The understanding of their structural features aids in the development of derivatives and analogs with enhanced or targeted bioactive properties (Masi et al., 2021).

Potential in Cancer Research

While the specific studies on sphaeropsidin F in cancer research are limited, related compounds like sphaeropsidin A have shown promise due to their potent anticancer activities. These studies indicate a potential area of exploration for sphaeropsidin F in the future, especially given the cell specificity and unique modes of action observed in related compounds (Lallemand et al., 2012).

properties

Product Name

Sphaeropsidin F

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4R,4aR,4bR,7R,9S,10R,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-4,4b,9,10-tetrol

InChI

InChI=1S/C20H32O4/c1-6-18(4)9-10-20(24)12(11-18)14(22)15(23)16-17(2,3)8-7-13(21)19(16,20)5/h6,11,13-16,21-24H,1,7-10H2,2-5H3/t13-,14+,15+,16+,18+,19+,20-/m1/s1

InChI Key

MDMNBGISPKQWRE-KNEKMNIZSA-N

Isomeric SMILES

C[C@@]1(CC[C@]2(C(=C1)[C@@H]([C@@H]([C@@H]3[C@@]2([C@@H](CCC3(C)C)O)C)O)O)O)C=C

Canonical SMILES

CC1(CCC(C2(C1C(C(C3=CC(CCC32O)(C)C=C)O)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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